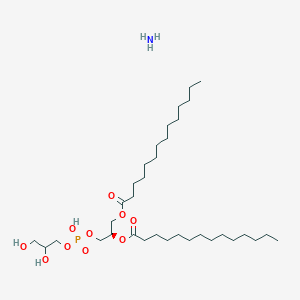

(2R)-3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate, ammonia salt

Description

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a synthetic phospholipid compound. It is an anionic saturated phospholipid predominantly found in the membranes of gram-positive bacteria. This compound is often used in scientific research to mimic bacterial membranes and study peptide-lipid interactions.

Properties

Molecular Formula |

C34H70NO10P |

|---|---|

Molecular Weight |

683.9 g/mol |

IUPAC Name |

azane;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3/t31?,32-;/m1./s1 |

InChI Key |

XDGIUHZTOUFLGK-SKZICHJRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC.N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC.N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt can be synthesized through a multi-step process involving the esterification of glycerol with myristic acid, followed by phosphorylation and subsequent ammonium salt formation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and phosphorylation steps.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes strict control of reaction conditions such as temperature, pH, and solvent composition to achieve high yields and purity levels. The final product is often purified using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:

Hydrolysis: Breaking down the ester bonds in the presence of water and catalysts.

Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

Substitution: Replacing functional groups with other chemical groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water, acids, or bases as catalysts.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

Hydrolysis: Glycerol, myristic acid, and phosphoric acid derivatives.

Oxidation: Oxidized phospholipid derivatives.

Substitution: Various substituted phospholipid compounds.

Scientific Research Applications

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is widely used in scientific research, including:

Chemistry: Studying lipid interactions and membrane dynamics.

Biology: Investigating bacterial membrane structures and functions.

Medicine: Developing drug delivery systems and studying lipid-based therapies.

Industry: Formulating cosmetics and personal care products.

Mechanism of Action

The compound exerts its effects by integrating into lipid bilayers, mimicking natural bacterial membranes. It interacts with peptides and proteins, affecting their structure and function. The molecular targets include membrane proteins and enzymes involved in lipid metabolism. The pathways involved often relate to membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

- 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt

- 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine

- 1,2-Dimyristoyl-sn-glycero-3-phosphocholine

Uniqueness

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific fatty acid composition (myristic acid) and its ability to form stable vesicles and bilayers. This makes it particularly useful for studying bacterial membranes and developing lipid-based drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.